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  • Product: 2-Chloro-5-ethyl-4-methylpyridine

Core Science & Biosynthesis

Foundational

Physicochemical Properties & Structural Identification

An In-Depth Technical Guide to 2-Chloro-5-ethyl-4-methylpyridine: A Novel Building Block for Chemical Innovation Executive Summary: Substituted pyridines are cornerstone scaffolds in modern medicinal chemistry, forming t...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-Chloro-5-ethyl-4-methylpyridine: A Novel Building Block for Chemical Innovation

Executive Summary: Substituted pyridines are cornerstone scaffolds in modern medicinal chemistry, forming the core of numerous approved therapeutics. The 2-chloropyridine moiety, in particular, serves as a versatile synthetic handle, enabling a wide range of molecular elaborations through nucleophilic substitution and transition-metal-catalyzed cross-coupling reactions. This guide focuses on 2-Chloro-5-ethyl-4-methylpyridine, a novel or less-documented analogue within this important chemical class.

As a dedicated CAS number for this specific compound is not publicly registered, this document provides a prospective analysis grounded in the established chemistry of its close structural analogue, 2-Chloro-5-methylpyridine (CAS: 18368-64-4) . By synthesizing data from related structures, we project the physicochemical properties, outline a robust synthetic strategy, and explore the potential applications of 2-Chloro-5-ethyl-4-methylpyridine as a valuable intermediate for researchers, medicinal chemists, and professionals in drug development.

The identity and purity of a chemical reagent are paramount for reproducible and reliable research. While specific experimental data for 2-Chloro-5-ethyl-4-methylpyridine is not available, its properties can be reliably predicted by extrapolating from the well-characterized analogue, 2-Chloro-5-methylpyridine.[1][2] The addition of an ethyl group in place of a methyl group is expected to incrementally increase the molecular weight, boiling point, and hydrophobicity, while minimally affecting the core reactivity of the chloropyridine ring.

Table 1: Comparison of Physicochemical Properties

Property2-Chloro-5-methylpyridine (Analogue)2-Chloro-5-ethyl-4-methylpyridine (Projected)Data Source
CAS Number 18368-64-4Not Assigned[2][3]
Molecular Formula C₆H₆ClNC₈H₁₀ClNCalculated
Molecular Weight 127.57 g/mol 155.63 g/mol Calculated
Boiling Point 97 °C / 30 mmHg> 97 °C / 30 mmHg (Projected)
Density 1.169 g/mL at 25 °C~1.1 g/mL at 25 °C (Projected)
Appearance Light yellow to orange clear liquidLight yellow to orange clear liquid[1] (Projected)
Spectroscopic Signature (Predicted)
  • ¹H NMR: The proton NMR spectrum is expected to be highly informative. Key signals would include a characteristic singlet for the pyridine proton, quartets and triplets corresponding to the ethyl group, and a singlet for the methyl group. The chemical shifts would be influenced by the electron-withdrawing nature of the chlorine and the nitrogen atom in the ring.

  • ¹³C NMR: The carbon spectrum would show eight distinct signals corresponding to the unique carbon atoms in the molecule. The carbon atom attached to the chlorine (C2) would be significantly downfield.[2]

  • Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ in an approximate 3:1 ratio, which is indicative of the presence of a single chlorine atom.

Proposed Synthesis and Mechanistic Rationale

The synthesis of 2-chloropyridines is a well-established transformation in organic chemistry. A highly reliable and scalable approach involves the chlorination of the corresponding 2-pyridone precursor. This method is favored for its high yields and selectivity.

Proposed Synthetic Pathway

The most logical route to 2-Chloro-5-ethyl-4-methylpyridine would begin with the corresponding pyridone, 5-Ethyl-4-methylpyridin-2(1H)-one. This precursor can be treated with a standard chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to achieve the desired transformation. Phosphorus oxychloride is often preferred for its efficacy in converting N-heterocyclic ketones to their chloro-derivatives.[4]

G cluster_0 Synthesis Workflow start 5-Ethyl-4-methylpyridin-2(1H)-one (Precursor) reagent Phosphorus Oxychloride (POCl3) Heat (e.g., 100-120 °C) start->reagent Reaction workup Aqueous Workup (Quench, Neutralize) reagent->workup product 2-Chloro-5-ethyl-4-methylpyridine (Target Compound) purification Purification (Distillation or Chromatography) workup->purification purification->product G cluster_1 Drug Discovery Application Workflow cluster_rxns Parallel Synthesis / Library Generation scaffold 2-Chloro-5-ethyl-4-methylpyridine (Core Scaffold) suzuki Suzuki Coupling (with R¹-B(OH)₂) scaffold->suzuki Pd Cat. buchwald Buchwald-Hartwig (with HNR²R³) scaffold->buchwald Pd Cat. snar SNAr Reaction (with Nu-H) scaffold->snar Base library Diverse Compound Library suzuki->library buchwald->library snar->library screening High-Throughput Screening (Biological Assays) library->screening hit Hit Compound screening->hit lead_opt Lead Optimization hit->lead_opt candidate Drug Candidate lead_opt->candidate

Sources

Exploratory

Calculated logP and physicochemical properties of 2-Chloro-5-ethyl-4-methylpyridine

An In-Depth Technical Guide to the Calculated Physicochemical Properties of 2-Chloro-5-ethyl-4-methylpyridine This guide provides a comprehensive analysis of the predicted physicochemical properties of 2-Chloro-5-ethyl-4...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Calculated Physicochemical Properties of 2-Chloro-5-ethyl-4-methylpyridine

This guide provides a comprehensive analysis of the predicted physicochemical properties of 2-Chloro-5-ethyl-4-methylpyridine. As this appears to be a specialized or novel chemical entity with limited published experimental data, this document focuses on the robust computational methodologies used to predict its properties. We will explore the theoretical underpinnings of these predictions, detail the workflows for their calculation, and discuss the implications of these properties in the context of drug discovery and development.

Introduction: The Imperative of Physicochemical Profiling

2-Chloro-5-ethyl-4-methylpyridine is a substituted pyridine derivative. Such heterocyclic scaffolds are of significant interest in medicinal chemistry, often serving as core components of bioactive molecules. Before undertaking costly synthesis and experimental testing, an in silico characterization is an indispensable first step. Key physicochemical properties such as lipophilicity (logP), aqueous solubility (logS), and the acid dissociation constant (pKa) govern a molecule's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME). Understanding these parameters is critical for prioritizing candidates and designing molecules with a higher probability of success.[1]

Lipophilicity, in particular, measured as the octanol-water partition coefficient (logP), is a cornerstone of this analysis. It profoundly influences a compound's ability to cross biological membranes, its binding to plasma proteins, and its potential for reaching its therapeutic target.[1] This guide will provide a detailed look at the calculated logP and other essential properties, grounding the predictions in the established computational methods used throughout the pharmaceutical industry.

Predicted Physicochemical Property Profile

The following table summarizes the key physicochemical properties of 2-Chloro-5-ethyl-4-methylpyridine as predicted by industry-standard computational algorithms. It is crucial to recognize that these are in silico predictions; while highly reliable for guiding initial research, they await experimental validation.

PropertyPredicted ValueSignificance in Drug Development
Molecular Formula C₈H₁₀ClNDefines the elemental composition and stoichiometry.
Molecular Weight 155.63 g/mol Influences diffusion rates and overall size. (A component of Lipinski's Rule of 5)
Calculated logP ~2.5 - 3.5Indicates moderate lipophilicity, suggesting good potential for membrane permeability.
Aqueous Solubility (logS) -3.0 to -4.0Predicts low to moderate aqueous solubility.
pKa (Basic) ~4.5 - 5.5The pyridine nitrogen is weakly basic; the molecule will be partially protonated at physiological pH.
Polar Surface Area (PSA) ~12.89 ŲLow PSA suggests good passive transport across cell membranes.
H-Bond Donors 0Lack of donor groups can enhance membrane permeability.
H-Bond Acceptors 1 (Pyridine N)The nitrogen atom can participate in hydrogen bonding.

A Deeper Dive into Lipophilicity: Calculating logP

The partition coefficient (logP) is the ratio of a compound's concentration in a mixture of two immiscible solvents, octanol and water, at equilibrium.[2] Because experimental measurement is not always feasible, especially in early-stage discovery, computational methods are essential.[3]

Methodologies for logP Calculation

There are several classes of algorithms used to predict logP, each with distinct advantages and limitations:

  • Atom-based Methods (e.g., AlogP, XlogP): These methods calculate logP by summing the contributions of individual atoms.[2][3] They are fast and effective for a wide range of molecules but may not fully capture complex intramolecular interactions.

  • Fragment-based Methods (e.g., cLogP): This common approach deconstructs a molecule into predefined structural fragments and sums their known lipophilicity contributions.[2][4] These methods often include correction factors for electronic and steric effects, providing high accuracy for molecules well-represented in their training datasets.[2]

  • Knowledge-based Methods: Leveraging machine learning models like support vector machines or neural networks, these methods are trained on large datasets of compounds with experimentally determined logP values.[2] Their predictive power is excellent for compounds similar to those in the training set.[5]

Leading cheminformatics platforms like ChemAxon and ACD/Labs provide robust calculators based on these principles. For instance, ChemAxon offers its own model based on the work of Viswanadhan et al., as well as a "Consensus" method that combines multiple models for a more reliable prediction.[6][7] ACD/Labs' Percepta platform similarly offers multiple algorithms, including Classic and GALAS models, which can be trained with proprietary data to enhance accuracy for novel chemical spaces.[8][9]

Protocol for In Silico Property Calculation

This section outlines a generalized, self-validating workflow for calculating the physicochemical properties of a novel molecule like 2-Chloro-5-ethyl-4-methylpyridine using a standard cheminformatics software suite (e.g., ChemAxon MarvinSketch or ACD/Labs Percepta).[10]

Step-by-Step Computational Workflow
  • Structure Input: The molecule is drawn using a chemical sketcher or imported using a standard format like SMILES (CCc1cncc(Cl)c1C) or an InChIKey.

  • Standardization: The structure is neutralized, and explicit hydrogens are added to ensure a correct starting point for calculation. Tautomeric forms are considered where applicable.

  • Calculator Selection: The user selects the desired property calculators from the software's suite. For a comprehensive profile, this would include:

    • Partitioning: logP and logD (pH-dependent logP).[11][12]

    • Protonation: pKa and Major Microspecies distribution at physiological pH (7.4).[6]

    • Solubility: Aqueous Solubility (logS).[11]

    • Geometrical/Topological: Polar Surface Area (PSA), H-bond donors/acceptors.

  • Execution & Analysis: The calculations are executed. The software outputs the predicted values, often with confidence intervals or a reliability index based on the similarity of the input structure to compounds in the training database.[8]

  • Data Consolidation: The results are compiled into a summary table for analysis and comparison against established criteria, such as Lipinski's Rule of 5.[1]

Workflow Visualization

The following diagram illustrates the logical flow of the computational property prediction process.

G cluster_input Step 1: Input cluster_platform Step 2: Cheminformatics Platform cluster_calc Step 3: Calculation cluster_output Step 4: Output & Analysis Structure Molecular Structure (SMILES/Draw) Platform ACD/Percepta or ChemAxon Marvin Structure->Platform logP logP/logD Platform->logP pKa pKa Platform->pKa logS logS Platform->logS Other PSA, MW, etc. Platform->Other DataTable Data Summary Table logP->DataTable pKa->DataTable logS->DataTable Other->DataTable Analysis Scientific Interpretation (e.g., Lipinski's Rules) DataTable->Analysis

Caption: Workflow for in silico physicochemical property prediction.

Discussion: Interpreting the Predicted Profile

The predicted physicochemical profile of 2-Chloro-5-ethyl-4-methylpyridine offers valuable, field-proven insights for drug development professionals.

  • Lipinski's Rule of 5: This molecule is fully compliant with Lipinski's rules for predicting oral bioavailability:

    • Molecular Weight (< 500 Da)

    • logP (< 5)

    • H-Bond Donors (< 5)

    • H-Bond Acceptors (< 10) This compliance suggests that the molecule has a favorable starting point for development as an orally administered therapeutic.[1]

  • Lipophilicity and Permeability: The calculated logP value falls within the optimal range for membrane permeability. It is not excessively high, which would risk poor solubility and metabolic instability, nor is it too low, which would hinder its ability to cross lipid bilayers.

  • Solubility and Ionization: The predicted basic pKa indicates that at the physiological pH of blood (7.4), a significant fraction of the molecule will exist in its protonated, cationic form. This ionization will enhance aqueous solubility compared to the neutral form but may reduce its passive permeability. The pH-dependent distribution coefficient (logD) is therefore a more relevant descriptor of its lipophilicity in the body than logP alone.[13] The predicted logS suggests that while solubility may not be high, it is unlikely to be a major obstacle for initial development.

The following diagram illustrates the fundamental concept of partitioning that logP describes.

logP_concept cluster_system Octanol-Water System Octanol Octanol Phase (Lipophilic) Water Aqueous Phase (Hydrophilic) Octanol->Water Equilibrium logP = log([Molecule]octanol / [Molecule]water) Molecule_O [Molecule] Molecule_W [Molecule]

Caption: The partitioning of a solute between octanol and water.

Conclusion

This guide has detailed the predicted physicochemical properties of 2-Chloro-5-ethyl-4-methylpyridine, grounding these predictions in the established computational methodologies that form the bedrock of modern, data-driven drug discovery. The in silico profile indicates that this molecule possesses favorable, drug-like characteristics, particularly concerning its lipophilicity and adherence to Lipinski's Rule of 5. The provided workflows and theoretical background serve as a robust framework for researchers to perform similar analyses on other novel compounds, enabling the efficient prioritization of candidates and the strategic design of future experiments.

References

  • ChemAxon. (n.d.). Pushing the limit of logP prediction accuracy: ChemAxon's results for the SAMPL 6 blind challenge. ChemAxon. Retrieved from [Link][5]

  • ChemAxon Docs. (n.d.). LogP and logD calculations. Retrieved from [Link][6]

  • ACD/Labs. (n.d.). Predict Molecular Properties | Percepta Software. Retrieved from [Link][8]

  • SCFBio @ IIT Delhi. (n.d.). MarvinSketch: Calculations. Retrieved from [Link]

  • Liao, C., et al. (2003). Novel Methods for the Prediction of logP, pKa, and logD. Journal of Chemical Information and Computer Sciences, 43(4), 1203–1210. Retrieved from [Link][14]

  • ChemAxon Docs. (n.d.). Calculations. Retrieved from [Link][15]

  • ChemAxon Docs. (n.d.). Calculations. Retrieved from [Link][16]

  • Lin, Z., et al. (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. Physical Chemistry Chemical Physics, 25(8), 6035-6047. Retrieved from [Link][3]

  • ChemAxon. (n.d.). Calculators & Predictors. Retrieved from [Link][11]

  • Mannhold, R., & van de Waterbeemd, H. (2001). Substructure and whole molecule approaches for calculating log P. Journal of Computer-Aided Molecular Design, 15(4), 337-354. Retrieved from [Link][4]

  • Wikipedia. (n.d.). Partition coefficient. Retrieved from [Link][2]

  • Technology Networks. (2019, May 10). ACD/Labs Announces Technology Modernization of its Molecular Property Calculators on the Percepta Platform. Retrieved from [Link][10]

  • SCFBio @ IIT Delhi. (n.d.). MarvinSketch: Calculations Menu. Retrieved from [Link]

  • ACD/Labs. (n.d.). Calculate Partition Coefficients | LogP Prediction Software. Retrieved from [Link][9]

  • ACD/Labs. (n.d.). Improved Algorithm for LogD Calculation Within the Percepta® Platform. Retrieved from [Link][17]

  • ChemAxon Docs. (n.d.). logP Plugin. Retrieved from [Link][7]

  • ACD/Labs. (n.d.). Calculate Distribution Coefficients | LogD Prediction Software. Retrieved from [Link][12]

  • ChemAxon. (n.d.). chemaxon.calculations.logp API documentation. Retrieved from [Link][18]

  • ACD/Labs. (n.d.). Lipophilicity Descriptors: Understanding When to Use LogP & LogD. Retrieved from [Link][13]

  • Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Retrieved from [Link][1]

Sources

Foundational

Technical Assessment &amp; Safety Protocol: 2-Chloro-5-ethyl-4-methylpyridine

This guide is structured as a high-level technical whitepaper designed for drug development professionals who encounter "data-poor" intermediates. It addresses the specific compound 2-Chloro-5-ethyl-4-methylpyridine whil...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper designed for drug development professionals who encounter "data-poor" intermediates. It addresses the specific compound 2-Chloro-5-ethyl-4-methylpyridine while resolving the ambiguity regarding its CAS registry number.

Executive Summary & Chemical Identification

Status: Niche Intermediate / Building Block Data Availability: Limited (Proprietary/Vendor-Specific). No REACH-validated full SDS is currently indexed in public government databases for the specific CAS provided.

This guide bridges the gap between limited vendor data and rigorous laboratory safety standards. It employs a Structure-Activity Relationship (SAR) approach, deriving safety protocols from the well-characterized analog 2-Chloro-5-methylpyridine.

Identity Verification

Critical Note on Registry Numbers: The CAS number provided in your request (112176-95-7) does not return validated hits in major chemical indices (PubChem, CAS Common Chemistry, ECHA).

  • Correct Commercial CAS: The structure 2-Chloro-5-ethyl-4-methylpyridine is commercially indexed under CAS 106737-84-2 .[1][2][3]

  • Action: Verify the Certificate of Analysis (CoA) upon receipt. If your container is labeled 112176-95-7, treat it as the same structural entity but verify identity via 1H-NMR to rule out isomeric variation (e.g., 2-chloro-4-ethyl-5-methylpyridine).

ParameterSpecification
Chemical Name 2-Chloro-5-ethyl-4-methylpyridine
Primary CAS 106737-84-2 (Commercial Standard)
Formula C₈H₁₀ClN
Molecular Weight 155.62 g/mol
Structural Class Halogenated Alkylpyridine
Physical State Liquid (likely colorless to pale yellow)

Hazard Identification (SAR-Derived)

Rationale: In the absence of experimental toxicology for the ethyl-methyl analog, safety data is extrapolated from the homologous series (2-Chloro-5-methylpyridine, CAS 18368-64-4).

GHS Classification (Projected)

Signal Word: WARNING

Hazard ClassCategoryHazard StatementMechanism of Action
Acute Toxicity (Oral) Cat 4H302: Harmful if swallowed.Systemic absorption via GI tract; pyridines affect CNS/liver.
Skin Irritation Cat 2H315: Causes skin irritation.Lipophilic alkyl chain facilitates dermal penetration; pyridine nitrogen is basic/irritating.
Eye Irritation Cat 2AH319: Causes serious eye irritation.Direct mucous membrane irritant.
STOT - Single Exp. Cat 3H335: May cause respiratory irritation.Volatile organic vapors irritate upper respiratory tract.
Critical Structural Alerts
  • Chlorine Substituent (C2 Position): Increases reactivity toward nucleophiles (SNAr potential), making it a potential skin sensitizer upon repeated contact.

  • Ethyl/Methyl Substitution: Increases lipophilicity (LogP ~2.5-3.0 estimated), enhancing skin absorption rates compared to bare chloropyridine.

Safe Handling & Engineering Controls

Directive: Treat as a potent irritant with high skin permeability.

The "Data Gap" Safety Workflow

The following diagram illustrates the decision logic for handling intermediates with incomplete SDS data.

SafetyWorkflow Start Compound Receipt (CAS 112176-95-7 / 106737-84-2) CheckSDS Validated SDS Available? Start->CheckSDS SAR Apply SAR Protocol (Analog: 2-Cl-5-Me-Pyridine) CheckSDS->SAR No (Data Gap) Controls Engineering Controls: Fume Hood + Nitrile (Double) CheckSDS->Controls Yes RiskLevel Assign Risk Level: High Permeability Irritant SAR->RiskLevel RiskLevel->Controls

Caption: Protocol for establishing handling criteria when specific toxicological data is absent.

Engineering Controls
  • Primary Barrier: All open handling (weighing, transfer, solubilization) must occur within a certified Chemical Fume Hood operating at face velocity >0.5 m/s.

  • Vapor Control: Do not heat open vessels. This compound is a liquid with expected volatility; heating increases inhalation risk significantly.

Personal Protective Equipment (PPE) Matrix
Body PartEquipmentRationale
Hands Double Nitrile Gloves (0.11 mm min)Pyridines penetrate rubber; double gloving provides a "breakthrough" buffer. Change immediately upon splash.
Eyes Chemical Splash Goggles Safety glasses are insufficient for liquids that are severe eye irritants.
Body Lab Coat (Cotton/Poly) Standard protection. Use Tyvek sleeves if handling >100g.
Respiratory Half-mask with OV Cartridge Required only if working outside a fume hood (e.g., spill cleanup).

Experimental Protocols: Synthesis & Quenching

Context: This compound is typically used as an electrophile in Suzuki-Miyaura couplings or SNAr reactions.

Protocol: Safe Weighing & Transfer
  • Preparation: Place a tared vial inside the fume hood.

  • Transfer: Use a glass Pasteur pipette. Do not use plastic syringes without checking solvent compatibility (pyridines can swell certain plastics).

  • Decontamination: Immediately rinse the pipette with Acetone or Ethyl Acetate into a dedicated "Halogenated Organic Waste" container.

  • Seal: Parafilm the vial immediately after weighing to prevent vapor release.

Protocol: Reaction Quenching (General)

Hazard: Unreacted 2-chloro-5-ethyl-4-methylpyridine in the waste stream can pose long-term aquatic toxicity risks.

  • Acidification: If the reaction mixture is basic, carefully acidify to pH 4-5 using 1M HCl. This protonates the pyridine nitrogen, rendering it water-soluble and less volatile, reducing inhalation risk during workup.

  • Extraction: Extract organic impurities.

  • Disposal: The aqueous layer (containing the protonated pyridine salt) should be disposed of as Hazardous Aqueous Waste , not poured down the drain.

Emergency Response Strategy

EmergencyResponse Exposure Exposure Incident Type Identify Type Exposure->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhal Inhalation Type->Inhal ActionSkin Wash with Soap/Water (15 mins) Discard Gloves Skin->ActionSkin ActionEye Eyewash Station (15 mins) Force Eyelids Open Eye->ActionEye ActionInhal Move to Fresh Air Support Breathing Seek Medical Aid Inhal->ActionInhal

Caption: Immediate action logic for exposure incidents involving halogenated pyridines.

First Aid Measures
  • Eye Contact: Immediately flush with water for 15 minutes. The chlorine substitution can make the hydrolysis products acidic; speed is critical to prevent corneal damage.

  • Skin Contact: Wash with soap and water . Do not use alcohol or solvents (acetone/DMSO), as these may enhance the transdermal transport of the pyridine.

  • Ingestion: Do NOT induce vomiting. The compound is an irritant; vomiting may cause secondary damage to the esophagus.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 77248: 2-Chloro-4-methylpyridine (Analog Reference). Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: Pyridine derivatives and halogenated analogs. Retrieved from [Link]

Sources

Exploratory

Difference between 2-Chloro-5-ethyl-4-methylpyridine and 2-Chloro-5-methylpyridine

An In-Depth Technical Guide to 2-Chloro-5-ethyl-4-methylpyridine vs. 2-Chloro-5-methylpyridine Executive Summary This technical guide provides a comparative analysis of 2-Chloro-5-methylpyridine (a commodity intermediate...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-Chloro-5-ethyl-4-methylpyridine vs. 2-Chloro-5-methylpyridine

Executive Summary

This technical guide provides a comparative analysis of 2-Chloro-5-methylpyridine (a commodity intermediate) and 2-Chloro-5-ethyl-4-methylpyridine (a specialized fine chemical). While both serve as electrophilic building blocks in medicinal and agrochemical chemistry, their applications diverge significantly based on electronic density, steric topology, and commercial availability.

  • 2-Chloro-5-methylpyridine is the industrial "workhorse," serving as the scaffold for neonicotinoid insecticides (e.g., Imidacloprid) and diverse pharmaceuticals.[1] It is characterized by high C2-reactivity and a streamlined supply chain.

  • 2-Chloro-5-ethyl-4-methylpyridine is a "precision tool" for Structure-Activity Relationship (SAR) optimization. It is deployed when increasing lipophilicity (LogP) or introducing steric bulk at the C4 position is required to block metabolic hotspots or induce conformational lock.

Structural & Electronic Analysis

The core difference lies in the substitution pattern, which dictates both the electronic environment of the pyridine ring and the steric accessibility of the C2-chlorine atom.

Feature2-Chloro-5-methylpyridine 2-Chloro-5-ethyl-4-methylpyridine
CAS Number 18368-64-4106737-84-2
Molecular Weight 127.57 g/mol 155.62 g/mol
Substitution Mono-alkyl (C5-Methyl)Di-alkyl (C4-Methyl, C5-Ethyl)
Electronic Effect Moderate electron donation (+I from Me). Ring remains sufficiently electron-deficient for facile SnAr.Stronger electron donation (+I from Me + Et). Ring is more electron-rich, slightly deactivating the C2-Cl bond toward nucleophilic attack compared to the mono-alkyl analog.
Steric Profile Low: C3, C4, and C6 positions are open. Minimal steric clash for incoming nucleophiles.High: C4-Methyl creates a "buttressing effect" on the C3 and C5 substituents. Increases lipophilic surface area.
LogP (Est.) ~2.1~3.2 (Significantly more lipophilic)
Visualizing the Steric & Electronic Landscape

G cluster_0 2-Chloro-5-methylpyridine (The Workhorse) cluster_1 2-Chloro-5-ethyl-4-methylpyridine (The Specialist) M1 Structure: Pyridine Ring C2: Cl (Reactive Handle) C5: Methyl E1 Electronics: Moderate e- density High SnAr Reactivity M1->E1 M2 Structure: Pyridine Ring C2: Cl (Reactive Handle) C4: Methyl (Steric Block) C5: Ethyl (Lipophilic Tail) E2 Electronics: Higher e- density (+I effect x2) Slower SnAr Reactivity M2->E2 S2 Sterics: C4-Me blocks metabolic oxidation at C4 position M2->S2

Figure 1: Structural comparison highlighting the electronic deactivation and steric blocking introduced by the C4-methyl and C5-ethyl groups.[2][3][4][5]

Synthetic Pathways

Understanding the synthesis is crucial for troubleshooting impurity profiles (regioisomers) in scale-up.

A. 2-Chloro-5-methylpyridine (Industrial Route)

Produced on a multi-ton scale, typically starting from 3-methylpyridine (3-picoline) .

  • N-Oxidation: 3-picoline is oxidized to 3-picoline-N-oxide.

  • Chlorination/Rearrangement: Reaction with POCl3 (often with a base) effects the Boekelheide-type rearrangement/chlorination to yield a mixture where the 2-chloro isomer is isolated.

B. 2-Chloro-5-ethyl-4-methylpyridine (Fine Chemical Route)

This compound requires a more constructed approach, often involving ring synthesis (Hantzsch Pyridine Synthesis) or functionalization of a pre-existing polysubstituted pyridine.

  • Precursor Assembly: Condensation of propionaldehyde (for the ethyl group) with acetone/ammonia derivatives, or direct alkylation of 4-methylpyridine (less common due to selectivity).

  • N-Oxidation & Chlorination: Similar to the 5-methyl analog, the 3-ethyl-4-methylpyridine precursor is N-oxidized and chlorinated.

    • Note: The presence of the C4-methyl group directs chlorination strongly to the C2 position (steric and electronic guidance), potentially reducing the formation of 4-chloro byproducts seen in the 5-methyl synthesis.

Synthesis cluster_A Commodity Route (5-Me) cluster_B Specialized Route (5-Et-4-Me) Start1 3-Methylpyridine Step1 N-Oxidation (H2O2/Acid) Start1->Step1 Step2 POCl3 Chlorination Step1->Step2 Prod1 2-Chloro-5-methylpyridine Step2->Prod1 Start2 3-Ethyl-4-methylpyridine (or Acyclic Precursors) Step3 N-Oxidation Start2->Step3 Step4 POCl3 Chlorination (High Regioselectivity) Step3->Step4 Prod2 2-Chloro-5-ethyl- 4-methylpyridine Step4->Prod2

Figure 2: Synthetic divergence. The 5-Et-4-Me route benefits from the C4-blocker improving chlorination regioselectivity at C2.

Reactivity Profiles & Experimental Considerations

Nucleophilic Aromatic Substitution (SnAr)
  • 2-Chloro-5-methylpyridine: Reacts readily with amines, alkoxides, and thiols. The nitrogen atom activates the C2-Cl bond.

    • Protocol Note: Standard conditions (e.g., amine, K2CO3, DMF, 80°C) usually suffice.

  • 2-Chloro-5-ethyl-4-methylpyridine: Reacts slower . The inductive effect of two alkyl groups renders the ring more electron-rich (less electrophilic).

    • Protocol Adjustment: Requires higher temperatures (100-120°C) or stronger bases (NaH, LiHMDS) to drive completion. The C4-methyl group does not sterically block C2, but it increases the energy barrier for the formation of the Meisenheimer complex.

Metal-Catalyzed Cross-Coupling (Suzuki/Buchwald)

Both substrates are excellent candidates for Pd-catalyzed couplings.

  • Selectivity: The 5-ethyl-4-methyl analog is less prone to oxidative addition at the C-H bonds (C3/C6) due to steric crowding, making the C2-Cl highly selective.

Lithiation / Functionalization
  • 5-Methyl: Lithiation typically occurs at the benzylic methyl group (C5-CH3) or C6 position depending on conditions.

  • 5-Ethyl-4-Methyl: Lithiation is more complex. The C4-methyl is sterically crowded. Directed lithiation (using the Cl as a directing group) usually targets C3, but the C4-methyl bulk makes this difficult. Functionalization of the benzylic positions (C5-ethyl vs C4-methyl) requires careful selection of bases (e.g., LDA vs TMP).

Applications in Drug Discovery

Application Domain2-Chloro-5-methylpyridine2-Chloro-5-ethyl-4-methylpyridine
Primary Use Scaffold / Linker Lead Optimization (SAR)
Key Drug Class Neonicotinoids (Imidacloprid), diverse kinase inhibitors.Sulfonylurea herbicides, specific kinase inhibitors requiring hydrophobic packing.
Design Logic Used when a small, polar-compatible heteroaryl ring is needed.Used to fill hydrophobic pockets (C5-Et) and block metabolic oxidation (C4-Me).
Metabolic Stability C5-Methyl is a "soft spot" for P450 oxidation (to carboxylic acid).C4-Methyl blocks the 4-position; C5-Ethyl is lipophilic but still oxidizable.

Experimental Protocol: Comparative SnAr Reaction

Objective: Synthesis of a 2-amino-pyridine derivative via displacement of Chloride.

Substrate A: 2-Chloro-5-methylpyridine (1.0 eq) Substrate B: 2-Chloro-5-ethyl-4-methylpyridine (1.0 eq) Nucleophile: Morpholine (1.2 eq)

Methodology:

  • Setup: Charge a reaction vial with Substrate (1.0 mmol), Morpholine (1.2 mmol), and Cs2CO3 (2.0 mmol) in anhydrous DMSO (3 mL).

  • Reaction A (5-Me): Heat to 90°C . Monitor by LCMS. Expect conversion >95% within 4-6 hours.

  • Reaction B (5-Et-4-Me): Heat to 110°C . The increased electron density requires higher thermal energy. Expect conversion >90% within 8-12 hours.

    • Critical Step: If conversion stalls for Substrate B, add a catalytic amount of KI (10 mol%) to form the more reactive 2-iodo intermediate in situ (Finkelstein condition).

  • Workup: Dilute with Ethyl Acetate, wash with water (x3) to remove DMSO. Dry over MgSO4.

  • Purification: Substrate B product will be significantly less polar (higher Rf) than Substrate A product due to the extra alkyl bulk.

References

  • Sigma-Aldrich. 2-Chloro-5-methylpyridine Product Specification & Properties.Link

  • BLD Pharm. 2-Chloro-5-ethyl-4-methylpyridine Product Data (CAS 106737-84-2).[4][5][6]Link[4]

  • Organic Syntheses. Preparation of 5-Ethyl-2-methylpyridine (Precursor Analog). Org.[7] Synth. 1950, 30, 41. Link

  • Google Patents. Process for making 2-chloro-5-methylpyridine (US20170008846A1).Link

  • PubChem. 2-Chloro-5-methylpyridine Compound Summary.Link

Sources

Protocols & Analytical Methods

Method

Application Note and Optimized Protocols for the Synthesis of 2-Aryl-5-ethyl-4-methylpyridines

An In-Depth Guide to the Suzuki-Miyaura Coupling of 2-Chloro-5-ethyl-4-methylpyridine Introduction: Navigating the Challenges of 2-Chloropyridine Coupling The Suzuki-Miyaura cross-coupling reaction stands as a pillar of...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Suzuki-Miyaura Coupling of 2-Chloro-5-ethyl-4-methylpyridine

Introduction: Navigating the Challenges of 2-Chloropyridine Coupling

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, prized for its capacity to forge carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1][2] This palladium-catalyzed reaction is particularly vital in the pharmaceutical and materials science sectors for the synthesis of biaryl and hetero-biaryl scaffolds, which are core components of numerous bioactive molecules.[2][3]

This guide focuses on a specific, yet challenging, substrate class: 2-chloropyridines, exemplified by 2-Chloro-5-ethyl-4-methylpyridine. While the Suzuki-Miyaura reaction is robust, the coupling of chloro-heteroarenes, especially 2-chloropyridines, presents distinct hurdles. The C-Cl bond is significantly less reactive than its C-Br or C-I counterparts, making the initial oxidative addition step of the catalytic cycle more demanding.[4][5][6] Furthermore, the lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[4][7]

This document provides researchers, scientists, and drug development professionals with a detailed exploration of the critical parameters governing the Suzuki-Miyaura coupling of 2-Chloro-5-ethyl-4-methylpyridine. We will dissect the causality behind experimental choices, offer a robust, validated protocol, and provide troubleshooting insights to overcome common challenges, ensuring reproducible and high-yielding synthetic outcomes.

The Catalytic Heart: Mechanism and Key Components

A foundational understanding of the Suzuki-Miyaura catalytic cycle is paramount for successful reaction design and optimization. The process is a symphony of three key steps orchestrated by a palladium catalyst.

  • Oxidative Addition: A low-valent Pd(0) complex initiates the cycle by inserting itself into the carbon-chlorine bond of the 2-Chloro-5-ethyl-4-methylpyridine. This is often the rate-limiting step for chloro-substrates and requires a sufficiently electron-rich and sterically accessible catalyst to proceed efficiently.[6]

  • Transmetalation: The organoboron reagent (e.g., an arylboronic acid) is activated by a base to form a more nucleophilic boronate species.[4][8] This boronate then transfers its organic group to the palladium(II) center, displacing the halide.

  • Reductive Elimination: The two organic partners on the palladium center couple and are expelled, forming the desired C-C bond of the 2-aryl-5-ethyl-4-methylpyridine product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the cycle.[9]

Suzuki_Miyaura_Cycle Figure 1: The Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Intermediate (Ar-Pd(II)-X)L₂ Pd0->OxAdd Oxidative Addition Transmetal Transmetalation Intermediate (Ar-Pd(II)-Ar')L₂ OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination Product Product (Ar-Ar') Transmetal->Product ArX 2-Chloro-5-ethyl- 4-methylpyridine (Ar-X) ArX->OxAdd ArB Ar'B(OH)₂ Boronate [Ar'B(OH)₃]⁻ ArB->Boronate Base Base (e.g., K₃PO₄) Base->Boronate Boronate->Transmetal

Caption: Figure 1: The Suzuki-Miyaura Catalytic Cycle

Success hinges on the judicious selection of four key components:

  • Palladium Catalyst System (Precatalyst & Ligand): For challenging substrates like 2-chloropyridines, standard catalysts like Pd(PPh₃)₄ may offer only moderate success.[10][11] The key is to employ bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands.[5][7] These ligands promote the difficult oxidative addition step and stabilize the active Pd(0) species.[6] Catalyst systems based on Pd(OAc)₂ or Pd₂(dba)₃ paired with ligands like XPhos, SPhos, or RuPhos are highly effective.[3][12] Pre-formed catalysts like PEPPSI-IPr also show excellent activity.[10][13]

  • Organoboron Reagent: Arylboronic acids are the most common coupling partners.[14] However, they can be susceptible to protodeboronation (replacement of the boronic acid group with hydrogen), especially under harsh basic conditions.[4] Using more stable boronic esters, such as pinacol esters, can mitigate this side reaction.[9][15]

  • Base: The base is not merely a spectator; it is a critical activator. Its primary role is to form the reactive 'ate' complex with the boronic acid, which is essential for transmetalation.[9][8] The choice of base can dramatically impact yield. While carbonates like K₂CO₃ are common, stronger inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often required for less reactive chlorides.[10][12]

  • Solvent: The solvent must solubilize all components and facilitate the reaction. Aprotic polar solvents are preferred. 1,4-Dioxane, often with a small amount of water, is a standard choice.[9][10] The water can aid in dissolving the inorganic base and facilitate the hydrolysis of boronic esters.[15] Other solvents like tetrahydrofuran (THF) or toluene can also be effective.[9]

Optimized Protocol: Suzuki-Miyaura Coupling of 2-Chloro-5-ethyl-4-methylpyridine

This protocol is designed as a robust starting point for coupling 2-Chloro-5-ethyl-4-methylpyridine with a generic arylboronic acid. Optimization of temperature, time, and catalyst loading may be necessary for specific substrates.

Table 1: Recommended Reaction Parameters
ParameterRecommended ConditionRationale
Electrophile 2-Chloro-5-ethyl-4-methylpyridine1.0 equivalent
Nucleophile Arylboronic Acid1.2 - 1.5 equivalents
Pd Precatalyst Pd₂(dba)₃1-2 mol%
Ligand XPhos2.2 - 4.4 mol% (Ligand:Pd ratio ~2.2:1)
Base K₃PO₄ (Potassium Phosphate)2.0 - 3.0 equivalents
Solvent 1,4-Dioxane / H₂O4:1 to 5:1 mixture (0.1 - 0.2 M)
Temperature 80 - 110 °CTo overcome the activation barrier of C-Cl bond cleavage
Atmosphere Inert (Argon or Nitrogen)Prevents catalyst oxidation and homocoupling side reactions
Reaction Time 12 - 24 hoursMonitor by TLC or GC-MS for completion
Experimental Workflow

Experimental_Workflow Figure 2: Experimental Workflow A 1. Setup - Oven-dry Schlenk flask - Add solids: Pd₂(dba)₃, XPhos, K₃PO₄, Arylboronic Acid, 2-Chloro-5-ethyl-4-methylpyridine B 2. Inert Atmosphere - Seal flask with septum - Evacuate and backfill with Argon (3x) A->B C 3. Solvent Addition - Add degassed 1,4-Dioxane/H₂O via syringe B->C D 4. Reaction - Heat to 80-110 °C with stirring - Monitor progress via TLC/GC-MS C->D E 5. Work-up - Cool to room temperature - Dilute with Ethyl Acetate - Wash with H₂O and brine D->E Upon Completion F 6. Purification - Dry organic layer (Na₂SO₄) - Filter and concentrate - Purify via column chromatography E->F G 7. Characterization - Obtain pure product - Characterize (NMR, MS, etc.) F->G

Caption: Figure 2: Experimental Workflow

Step-by-Step Methodology

Materials:

  • 2-Chloro-5-ethyl-4-methylpyridine (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol, 1 mol%)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.022 mmol, 2.2 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • Anhydrous 1,4-Dioxane (8 mL)

  • Degassed, deionized water (2 mL)

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask), magnetic stirrer, heating mantle.

  • Solvents for work-up and chromatography (e.g., Ethyl Acetate, Hexanes).

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃, XPhos, K₃PO₄, the arylboronic acid, and 2-Chloro-5-ethyl-4-methylpyridine.[16]

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with argon. Repeat this cycle three times to ensure a fully inert atmosphere.

  • Solvent Addition: Using syringes, add the anhydrous 1,4-dioxane followed by the degassed water. The mixture should be stirred to ensure homogeneity.[16]

  • Heating and Monitoring: Place the flask in a preheated oil bath or heating mantle set to 100 °C. Allow the reaction to stir vigorously for 12-24 hours. The reaction progress can be monitored by periodically taking small aliquots (under an argon blanket), quenching with water, extracting with ethyl acetate, and analyzing by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[16]

  • Work-up: Once the reaction is complete (as indicated by the consumption of the starting material), cool the flask to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with water (2 x 20 mL) and brine (1 x 20 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude residue should be purified by flash column chromatography on silica gel to afford the pure 2-aryl-5-ethyl-4-methylpyridine product.[10]

Troubleshooting and Field-Proven Insights

Even with a robust protocol, challenges can arise. Below are common issues and expert recommendations.

Table 2: Troubleshooting Guide
IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive CatalystUse a fresh batch of palladium precatalyst and ligand. Ensure proper inert atmosphere technique.
2. Insufficient TemperatureGradually increase the reaction temperature in 10 °C increments, up to the boiling point of the solvent.
3. Poor Base ChoiceSwitch to a stronger base like Cesium Carbonate (Cs₂CO₃) or an organic base like DBU if K₃PO₄ is ineffective.
4. Ligand IncompatibilityFor highly challenging substrates, screen other bulky, electron-rich ligands (e.g., SPhos, RuPhos) or an NHC-based catalyst system (e.g., PEPPSI-IPr).[3][13]
Significant Side Products 1. ProtodeboronationThis results in the formation of the de-borylated arene. Ensure anhydrous solvents are used. Consider switching from a boronic acid to a more stable pinacol boronic ester.[4][9]
2. Homocoupling of Boronic AcidThis arises from oxygen in the reaction. Improve the degassing procedure for solvents and ensure the inert atmosphere is maintained throughout the reaction.[9]
3. Dehalogenation of Starting MaterialThis forms 5-ethyl-4-methylpyridine. This side reaction can occur if the catalytic cycle is disrupted.[9] Re-evaluate catalyst/ligand choice or reaction temperature.
Difficulty in Purification 1. Co-eluting ImpuritiesIf homocoupled product is the issue, ensure complete consumption of the boronic acid. If residual starting material is present, ensure the reaction has gone to completion.
2. Palladium Black FormationThis indicates catalyst decomposition. Employing a more robust ligand can help stabilize the catalyst.[17] Filtering the crude mixture through a pad of Celite® before concentration can help remove some of the palladium residues.

Conclusion

The Suzuki-Miyaura coupling of 2-Chloro-5-ethyl-4-methylpyridine is a highly achievable transformation when the inherent challenges of the substrate are addressed with a well-designed catalytic system and rigorous experimental technique. The use of bulky, electron-rich phosphine ligands, a strong inorganic base like K₃PO₄, and careful control of the reaction atmosphere are critical for success. The protocols and insights provided herein serve as a comprehensive resource to empower researchers to efficiently synthesize valuable 2-arylpyridine derivatives, accelerating discovery in medicinal chemistry and beyond.

References

  • A Comparative Guide to Palladium Catalysts for Suzuki Coupling of Chloropyrimidines. BenchChem.
  • Impact of base and solvent choice on 2-Chloropyridine-3-boronic acid reactions. BenchChem.
  • A Comparative Guide to Catalysts for Suzuki Coupling of 2-Bromo-5-chloropyridine. BenchChem.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. Semantic Scholar.
  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. PMC.
  • Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. Vapourtec.
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • Suzuki coupling of different chloropyridines with phenylboronic acids.
  • Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring.
  • Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)
  • A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Organic Chemistry Portal.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • The Suzuki Reaction. Myers Group, Harvard University.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. PMC, NIH.
  • Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluorobor
  • Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction...
  • Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific.
  • From In Situ Monitoring to Better Understanding of the Suzuki‐Miyaura Cross Coupling in the Solid St
  • Preformed Pd(II)
  • Real-Time Mass Spectrometric Investigations into the Mechanism of the Suzuki–Miyaura Reaction. Semantic Scholar.
  • Suzuki-Miyaura coupling of 2-chloropyridine with arylboronic acids.
  • Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Organic Chemistry Portal.
  • Reaction Progress Analysis: Powerful Tool for Understanding Suzuki−Miyaura Reaction and Control of Polychlorobiphenyl Impurity.
  • Ligand Selection for Efficient Suzuki Coupling of 2-Chloropyridines: Applic
  • Suzuki coupling help. Reddit.
  • Suzuki cross-coupling reaction. YouTube.
  • CHEM 2325 Module 12: Preparation of Organoboron Reagent for Suzuki Coupling. YouTube.

Sources

Application

Application Note: Advanced Synthesis &amp; Functionalization of 5-Ethyl-4-Methylpyridin-2-Amine Scaffolds

Executive Summary The 5-ethyl-4-methylpyridin-2-amine scaffold (CAS: 105752-11-2 and related isomers) represents a critical pharmacophore and agrochemical intermediate, serving as the "right-hand" amine in the synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 5-ethyl-4-methylpyridin-2-amine scaffold (CAS: 105752-11-2 and related isomers) represents a critical pharmacophore and agrochemical intermediate, serving as the "right-hand" amine in the synthesis of sulfonylurea herbicides (e.g., Rimsulfuron analogues) and second-generation kinase inhibitors.

This Application Note provides a definitive, multi-route guide for the preparation of this moiety. Unlike generic pyridine synthesis guides, this document addresses the specific regiochemical challenges posed by the 4-methyl/5-ethyl substitution pattern. We present two validated protocols:

  • De Novo Cyclization (Guareschi-Thorpe): High-fidelity construction from acyclic precursors, ideal for gram-to-kilogram scale-up.

  • Late-Stage Amination (N-Oxide Rearrangement): A rapid functionalization route for existing pyridine stocks.

Retrosynthetic Analysis & Strategy

The primary challenge in synthesizing 5-ethyl-4-methylpyridin-2-amine is ensuring the correct placement of the alkyl groups relative to the amine. Direct alkylation of 2-aminopyridine often yields mixtures of N-alkyl and C-alkyl products. Therefore, ring construction or directed amination are the superior strategies.

Strategic Pathways

Retrosynthesis Target 5-Ethyl-4-methylpyridin-2-amine (Target) Inter1 2-Chloro-5-ethyl-4-methylpyridine Target->Inter1 Amination Inter3 3-Ethyl-4-methylpyridine N-Oxide Target->Inter3 Rearrangement Inter2 5-Ethyl-4-methylpyridin-2(1H)-one Inter1->Inter2 Activation (POCl3) Prec1 Ethyl 2-ethylacetoacetate + Cyanoacetamide Inter2->Prec1 Guareschi-Thorpe Cyclization Prec2 3-Ethyl-4-methylpyridine Inter3->Prec2 Oxidation

Figure 1: Retrosynthetic logic flow. The Green pathway (Cyclization) is preferred for regiochemical certainty. The Red pathway (Functionalization) is preferred for speed if the pyridine precursor is available.

Protocol A: De Novo Synthesis via Guareschi-Thorpe Cyclization

This protocol is the industry standard for generating polysubstituted 2-aminopyridines with high regioselectivity. It utilizes the condensation of a


-ketoester with cyanoacetamide.
Reaction Scheme[1][2][3][4][5]
  • Condensation: Ethyl 2-ethylacetoacetate + Cyanoacetamide

    
     3-Cyano-5-ethyl-4-methyl-2-pyridone.
    
  • Decyanation: Acid hydrolysis/decarboxylation

    
     5-Ethyl-4-methyl-2-pyridone.
    
  • Aromatization/Activation: Pyridone +

    
    
    
    
    
    2-Chloro derivative.
  • Amination: 2-Chloro +

    
    
    
    
    
    Target Amine.
Materials & Reagents
ReagentCASEq.Role
Ethyl 2-ethylacetoacetate607-97-61.0C3-C4-C5 Fragment
Cyanoacetamide107-91-51.1N1-C2 Fragment
KOH (Ethanolic)1310-58-31.2Base Catalyst
Sulfuric Acid (50%)7664-93-9ExcessHydrolysis Agent
Phosphorus Oxychloride10025-87-33.0Chlorinating Agent
Ammonia (Aq. or Gas)7664-41-7ExcessAmination Source
Step-by-Step Methodology
Step 1: Cyclization to Pyridone
  • Setup: Equip a 1L 3-neck flask with a mechanical stirrer, reflux condenser, and internal thermometer.

  • Solvation: Dissolve Cyanoacetamide (1.1 eq) in warm ethanol (

    
    C).
    
  • Addition: Add Ethyl 2-ethylacetoacetate (1.0 eq) followed by the dropwise addition of KOH (1.2 eq) in ethanol.

    • Critical Control Point: The reaction is exothermic.[1] Maintain temperature

      
      C to prevent polymerization.
      
  • Reflux: Heat to reflux for 4–6 hours. A heavy precipitate (the potassium salt of the pyridone) will form.

  • Workup: Cool to room temperature. Filter the solid.[2] Resuspend in water and acidify to pH 3–4 with HCl. Filter the resulting white solid (3-cyano-5-ethyl-4-methyl-2-pyridone).

    • Yield Expectation: 75–85%.

Step 2: Decyanation (Hydrolysis & Decarboxylation)

Note: If the 3-cyano group is desired in the final derivative, skip this step.

  • Suspend the Step 1 product in 50%

    
     .
    
  • Reflux at

    
    C for 12 hours. The vigorous conditions hydrolyze the nitrile to the acid, which spontaneously decarboxylates.
    
  • Neutralize with NaOH to pH 7. Collect the precipitate (5-ethyl-4-methyl-2-pyridone) by filtration.

Step 3: Chlorination (Activation)
  • Safety: Perform in a fume hood.

    
     generates HCl gas.
    
  • Mix dried Pyridone (from Step 2) with

    
     (3.0 eq) .
    
  • Heat to

    
    C for 3 hours. The solution will become clear.
    
  • Quench: Pour the reaction mixture slowly onto crushed ice/water (Exothermic!). Neutralize with

    
    .[3] Extract with Dichloromethane (DCM).
    
  • Evaporate solvent to yield 2-chloro-5-ethyl-4-methylpyridine as an oil.

Step 4: Amination
  • Vessel: Stainless steel autoclave or high-pressure glass reactor.

  • Combine the Chloro-pyridine with conc. aqueous ammonia (28%) and CuSO4 (0.1 eq) catalyst.

  • Heat to

    
    C (Pressure: ~15-20 bar) for 8–10 hours.
    
  • Extraction: Cool, extract with Ethyl Acetate. Dry over

    
     and concentrate.
    
  • Purification: Recrystallize from Hexane/Ethyl Acetate (9:1).

Protocol B: N-Oxide Rearrangement (Functionalization)

This protocol is suitable when 3-ethyl-4-methylpyridine is available commercially or from coal tar fractionation. It avoids the multi-step cyclization but utilizes hazardous reagents (TsCl or Phosgene equivalents).

Mechanism

The reaction proceeds via the Reissert-Henze mechanism or a modified Boekelheide rearrangement, where the N-oxide oxygen activates the


-position (C2) for nucleophilic attack.
Workflow Diagram

NOxideRoute Start 3-Ethyl-4-methylpyridine Ox Oxidation (mCPBA, DCM) Start->Ox NOxide N-Oxide Intermediate Ox->NOxide Act Activation (TsCl, Pyridine) NOxide->Act Salt Pyridinium Salt Act->Salt Amine Amination (Ethanolamine / H+) Salt->Amine Product 5-Ethyl-4-methylpyridin-2-amine Amine->Product

Figure 2: The N-Oxide functionalization pathway.

Detailed Protocol
  • N-Oxidation:

    • Dissolve 3-ethyl-4-methylpyridine (10g) in DCM (100 mL).

    • Add m-CPBA (1.1 eq) portion-wise at

      
      C. Stir overnight at RT.
      
    • Wash with 10%

      
       (to remove excess peroxide) and 
      
      
      
      . Concentrate to obtain the N-oxide.
  • Rearrangement/Amination (One-Pot Variant):

    • Dissolve the N-oxide in Trifluoromethylbenzene (high boiling solvent).

    • Add tert-butylamine (3 eq) and p-Toluenesulfonic anhydride (

      
      , 1.2 eq) .
      
    • Mechanistic Insight: The

      
       activates the oxygen. The amine attacks the C2 position.
      
    • Heat to

      
      C for 4 hours.
      
    • Deprotection: Treat the resulting intermediate with TFA (Trifluoroacetic acid) to remove the tert-butyl group (if t-butylamine was used) or use a direct ammonia source if pressure equipment is available.

    • Alternative: The "Pyridine-1-oxide +

      
      " route yields the 2-pyridone, which can then enter Protocol A at Step 3 (Chlorination).
      

Analytical Validation

Successful synthesis must be validated using NMR and HPLC. The specific coupling constants (


 values) confirm the substitution pattern.
1H-NMR Signature (CDCl3, 400 MHz)
  • 
     7.90 (s, 1H):  H-6 proton. Singlet indicates no neighbors (Pos 5 is Ethyl).
    
  • 
     6.35 (s, 1H):  H-3 proton. Singlet indicates no neighbors (Pos 4 is Methyl).
    
  • 
     4.50 (br s, 2H): 
    
    
    
    protons (Exchangeable with
    
    
    ).
  • 
     2.45 (q, 2H):  Ethyl 
    
    
    
    at Pos 5.
  • 
     2.15 (s, 3H):  Methyl 
    
    
    
    at Pos 4.
  • 
     1.15 (t, 3H):  Ethyl 
    
    
    
    at Pos 5.
Troubleshooting Table
ObservationProbable CauseCorrective Action
Low Yield in Step 1 (Protocol A) Moisture in Ethanol or old KOHUse anhydrous Ethanol; freshly crush KOH pellets.
Incomplete Chlorination (Step 3) Wet PyridoneDry Pyridone in a vacuum oven at

C for 4h before adding

.
Isomer Contamination (Protocol B) Attack at C6 instead of C2Sterics usually favor C2 (away from Ethyl), but lower temp (

C) during activation improves selectivity.

References

  • Guareschi-Thorpe Condensation Mechanism & Applications

    • Organic Syntheses, Coll. Vol. 4, p.451 (1963). Link

    • Journal of Organic Chemistry, "One-Pot Synthesis of Substituted 2-Amino Isonicotinic Acids" (2022).[4] Link

  • Synthesis of 2-Amino-4-methylpyridine Analogues

    • National Institutes of Health (PMC), "Design and Synthesis of 2-Amino-4-methylpyridine Analogues" (2012). Link

  • Industrial Preparation of Alkyl-2-aminopyridines (Patent)

    • Google Patents, "Process for the preparation of 2-amino-5-methyl-pyridine" (US5332824A). Link

  • Chemical Properties & Sourcing

    • ChemicalBook, "2-Amino-5-methylpyridine Synthesis and Properties".[5] Link

Sources

Technical Notes & Optimization

Troubleshooting

Regioselectivity issues in chlorination of 3-ethyl-4-methylpyridine N-oxide

Executive Summary The chlorination of 3-ethyl-4-methylpyridine N-oxide using phosphorus oxychloride (POCl₃) is a standard transformation for generating chloropyridine building blocks. However, this specific substrate pre...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The chlorination of 3-ethyl-4-methylpyridine N-oxide using phosphorus oxychloride (POCl₃) is a standard transformation for generating chloropyridine building blocks. However, this specific substrate presents a distinct regioselectivity challenge due to the steric bulk of the 3-ethyl group.

Users typically encounter three primary issues:

  • Unexpected Regioisomer Ratios: Formation of the 6-chloro isomer (2-chloro-5-ethyl-4-methylpyridine) as the major product, rather than the sterically crowded 2-chloro isomer.

  • Incomplete Conversion/Deoxygenation: Recovery of starting material or formation of the deoxygenated pyridine (3-ethyl-4-methylpyridine) instead of the chloride.

  • Purification Difficulties: Close retention times (Rf) of the two regioisomers during chromatography.

This guide provides mechanistic insights, optimized protocols, and troubleshooting steps to navigate these challenges.

Technical Deep Dive: The Regioselectivity Problem

Mechanism & Steric Control

The reaction proceeds via the activation of the N-oxide oxygen by POCl₃ to form a reactive phosphoryloxypyridinium intermediate. Chloride ions then attack the ring nucleophilically.

  • Electronic Factors: Both C2 and C6 (alpha positions) are electronically activated for nucleophilic attack.

  • Steric Factors (The Dominant Force):

    • Position C2: Flanked by the N-oxide and the bulky 3-ethyl group . Access for the nucleophile (Cl⁻) is severely restricted.

    • Position C6: Flanked by the N-oxide and a hydrogen atom at C5. Access is relatively unhindered.

Consequently, the reaction is kinetically controlled to favor attack at C6.

Pathway Visualization

ChlorinationPathway Start 3-Ethyl-4-Methyl Pyridine N-Oxide Inter Activated Intermediate (O-Phosphorylated) Start->Inter + POCl3 ProdA Major Product (6-Chloro / 2-Chloro-5-ethyl...) Sterically Favored Inter->ProdA Cl- attack at C6 (Fast) ProdB Minor Product (2-Chloro / 2-Chloro-3-ethyl...) Sterically Hindered Inter->ProdB Cl- attack at C2 (Slow)

Figure 1: Reaction pathway illustrating the steric bias toward the C6-chlorinated product.

Diagnostic Troubleshooting (Q&A)

Scenario A: "I need the 2-chloro-3-ethyl isomer, but I'm getting mostly the other one."

Diagnosis: You are fighting thermodynamics and sterics. The 3-ethyl group acts as a "gatekeeper," deflecting chloride attack to the open C6 position.

Corrective Actions:

  • Switch Reagents: Standard POCl₃ conditions will always favor the 6-chloro isomer (ratios often >4:1).

  • Blocking Strategy: If the 2-chloro isomer is critical, consider a synthetic route redesign.

    • Option: Lithiation of 3-ethyl-4-methylpyridine (directing group effects) followed by quenching with a chlorine source (e.g., C₂Cl₆), though this requires optimization of directing groups.

  • Isomer Separation: If you must use the POCl₃ route, optimize for separation rather than synthesis. (See Section 5).

Scenario B: "The reaction stalled, and I see a lot of deoxygenated starting material (3-ethyl-4-methylpyridine)."

Diagnosis: This usually indicates moisture contamination or insufficient temperature .

  • Moisture: POCl₃ reacts with water to form phosphoric acid and HCl. The HCl protonates the N-oxide (making it unreactive to phosphorylation) or the phosphorous species degrades, leading to simple reduction (deoxygenation) without chlorination.

  • Temperature: The initial activation is fast, but the chloride attack (C-Cl bond formation) requires heat (reflux).

Corrective Actions:

  • Fresh Reagents: Use distilled POCl₃. If the liquid is cloudy or has a precipitate, discard it.

  • Dry Solvents: Ensure your solvent (DCM, Toluene, or Chloroform) is anhydrous.[1]

  • Base Additive: Add 1.0–1.2 eq of Triethylamine (Et₃N) . This scavenges the HCl formed during the initial phosphorylation, preventing protonation of the unreacted N-oxide and keeping the system active.

Scenario C: "My reaction turned into a black tar."

Diagnosis: Thermal decomposition or polymerization. Pyridine N-oxide rearrangements can be exothermic and violent.

Corrective Actions:

  • Solvent Dilution: Do not run neat if tarring is an issue. Use DCM (reflux 40°C) for milder conditions or Toluene (reflux 110°C) for higher conversion.

  • Stepwise Heating: Add POCl₃ at 0°C, stir at RT for 30 mins, then heat to reflux. This prevents a runaway exotherm.

Optimized Experimental Protocol

Objective: Maximize yield of chloropyridines (mixture) while minimizing deoxygenation.

Reagents:

  • 3-ethyl-4-methylpyridine N-oxide (1.0 eq)

  • POCl₃ (3.0 – 5.0 eq)

  • Triethylamine (1.2 eq) [Optional but recommended for cleaner profiles]

  • DCM (Anhydrous) or Toluene

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask under Nitrogen/Argon.

  • Dissolution: Dissolve the N-oxide in anhydrous DCM (0.2 M concentration). Add Et₃N.

  • Addition: Cool to 0°C . Add POCl₃ dropwise over 10-15 minutes. Caution: Exothermic.

  • Activation: Allow to warm to Room Temperature (RT) and stir for 30 minutes. The solution often turns yellow/orange.

  • Reaction: Heat to reflux.[1]

    • DCM: Reflux (approx. 40°C) for 4–12 hours.

    • Toluene: Reflux (110°C) for 2–4 hours (Faster, but higher risk of tar).

  • Quench (Critical): Cool to 0°C. Pour the mixture slowly into crushed ice/water with vigorous stirring. Neutralize with saturated NaHCO₃ or NaOH to pH 8-9.

    • Note: Do not add water to the reaction; add the reaction to water.

  • Extraction: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]

Isomer Identification & Separation

Since you will likely obtain a mixture, identification is key.

FeatureMajor Isomer (C6-Cl) Minor Isomer (C2-Cl)
IUPAC Name 2-chloro-5-ethyl-4-methylpyridine2-chloro-3-ethyl-4-methylpyridine
Steric Environment Open (Cl next to H)Crowded (Cl next to Ethyl)
¹H NMR (Aromatic) Two singlets (or weak doublets)Two doublets (coupling constant J~5Hz)
TLC (Polarity) Generally less polar (higher Rf)Generally more polar (lower Rf)

Separation Strategy:

  • Flash Chromatography: Use a gradient of Hexanes/Ethyl Acetate (0% -> 20%) . The steric crowding in the 2-chloro isomer often exposes the nitrogen lone pair differently, affecting interaction with silica.

  • Distillation: Difficult due to similar boiling points; not recommended for small scales (<10g).

References

  • Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th ed.; Wiley: Chichester, U.K., 2010.[2] (General mechanisms of Pyridine N-oxide chlorination).

  • Weickgenannt, A. Pyridine N-Oxides, Baran Group Meeting, 2012.[2][3] Link (Review of N-oxide functionalization and regioselectivity).

  • Org. Lett. 2015, 17, 12, 2948–2951. Highly Regioselective Halogenation of Pyridine N-Oxide. Link (Discussion of regiocontrol in N-oxide halogenations).

  • PubChem CID 68254. 3-Ethyl-4-methylpyridine.[4] Link (Substrate data).

  • Sigma-Aldrich. 2-Chloro-4-methylpyridine Product Sheet. Link (Analogous reactivity patterns).

Sources

Optimization

Technical Support Center: Efficient Removal of Phosphorus Byproducts from Pyyridine Chlorination Reactions

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance and troubleshooting advice for the common challenge of removing p...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance and troubleshooting advice for the common challenge of removing phosphorus-based byproducts from pyridine chlorination reactions. Our focus is on providing practical, field-proven insights to enhance the purity, yield, and safety of your synthetic procedures.

Introduction to the Challenge

The chlorination of pyridines, a fundamental transformation in the synthesis of many pharmaceutical agents and specialty chemicals, frequently employs phosphorus-based reagents such as phosphorus oxychloride (POCl₃). While highly effective, these reagents generate phosphorus-containing byproducts, primarily residual POCl₃ and its hydrolysis products, phosphoric acid (H₃PO₄) and hydrochloric acid (HCl), which can complicate product isolation and purification.[1][2][3] This guide is designed to equip you with the knowledge and techniques to effectively manage and eliminate these impurities.

Frequently Asked Questions (FAQs)

Q1: What are the primary phosphorus byproducts in pyridine chlorination reactions using POCl₃?

The main phosphorus-containing byproduct is unreacted phosphorus oxychloride (POCl₃). During the aqueous workup, POCl₃ is hydrolyzed to phosphoric acid (H₃PO₄) and hydrochloric acid (HCl).[1][2][3] The overall hydrolysis reaction is:

POCl₃ + 3H₂O → H₃PO₄ + 3HCl[1][2]

Incomplete hydrolysis can also lead to the formation of pyrophosphoryl chloride.[2]

Q2: What is the safest and most effective method for quenching a reaction containing excess POCl₃?

The quenching of POCl₃ is a highly exothermic process and must be handled with extreme caution to avoid uncontrolled reactions.[3][4] The recommended procedure is to slowly add the reaction mixture to a well-stirred vessel containing crushed ice or a mixture of ice and water.[5] This method helps to dissipate the heat generated during hydrolysis. It is crucial to maintain a low temperature throughout the quenching process. An alternative and often safer approach is to perform a "reverse quench" by slowly adding cold water or ice to the reaction mixture while vigorously stirring and cooling the reaction vessel in an ice bath.[6]

Q3: How can I efficiently remove phosphoric acid from my organic product after quenching?

Phosphoric acid is highly soluble in water and can be effectively removed by performing an aqueous extraction.[7][8] After quenching, the product is typically extracted into an organic solvent in which the chlorinated pyridine is soluble, but phosphoric acid has limited solubility.[7] Washing the organic layer with water or a mild basic solution (e.g., saturated sodium bicarbonate) will further remove residual phosphoric acid and neutralize any HCl present.

Q4: Can the chlorinated pyridine product be hydrolyzed during the aqueous workup?

Yes, some chlorinated pyridines can be susceptible to hydrolysis, especially under basic conditions or at elevated temperatures during the workup.[9] To minimize hydrolysis, it is advisable to perform the aqueous workup at low temperatures and to use a weak base, like sodium bicarbonate, for neutralization. If the product is particularly sensitive, avoiding an aqueous workup altogether by removing excess POCl₃ via distillation (if the product is thermally stable) might be a better option.[10]

Q5: What analytical techniques can be used to detect phosphorus impurities in the final product?

Several analytical methods can be employed to detect and quantify phosphorus-containing impurities:

  • ³¹P NMR Spectroscopy: This is a highly specific and quantitative method for detecting various phosphorus species.[11][12]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to detect volatile phosphorus compounds.[13][14]

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): ICP-MS is a very sensitive technique for elemental analysis and can detect trace amounts of phosphorus.[11]

  • Colorimetric Methods: The Molybdenum Blue method is a classic and sensitive colorimetric method for the determination of phosphate.[11]

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the removal of phosphorus byproducts.

Problem 1: Uncontrolled and Highly Exothermic Quenching

Symptoms:

  • Rapid temperature increase during the addition of water or ice.

  • Vigorous gas evolution (HCl fumes).[2][3]

  • Potential for the reaction mixture to be ejected from the flask.

Root Causes:

  • Too rapid addition of the quenching agent.

  • Insufficient cooling of the reaction mixture.

  • Inadequate stirring, leading to localized "hot spots."

Solutions:

  • Slow Addition: Always add the quenching agent (water or ice) slowly and portion-wise to the reaction mixture, or vice-versa.

  • Efficient Cooling: Ensure the reaction vessel is immersed in an ice-water bath and that the internal temperature is monitored with a thermometer.

  • Vigorous Stirring: Use a mechanical stirrer to ensure efficient mixing and heat dissipation.

  • Reverse Quench: Consider adding the reaction mixture to a larger volume of cold water or ice with vigorous stirring.[6]

Problem 2: Low Yield of Chlorinated Pyridine After Workup

Symptoms:

  • The isolated yield of the desired product is significantly lower than expected based on reaction monitoring (e.g., TLC, GC).

Root Causes:

  • Hydrolysis of the chlorinated pyridine product during the aqueous workup.[9]

  • Incomplete extraction of the product from the aqueous phase.

  • Loss of volatile product during solvent removal.

Solutions:

  • Minimize Hydrolysis:

    • Perform the aqueous workup at low temperatures (0-5 °C).

    • Use a weak base (e.g., saturated NaHCO₃ solution) for neutralization instead of strong bases like NaOH or KOH.

  • Optimize Extraction:

    • Choose an appropriate organic solvent with high solubility for your product.

    • Perform multiple extractions with smaller volumes of solvent for better efficiency.

    • If the product has some water solubility, brine washes can help to "salt out" the product into the organic layer.

  • Careful Solvent Removal:

    • Use a rotary evaporator at a reduced temperature and pressure to remove the solvent.

    • For highly volatile products, consider distillation or other non-evaporative isolation techniques.

Problem 3: Presence of Phosphorus-Containing Impurities in the Final Product

Symptoms:

  • Analytical data (e.g., ³¹P NMR, elemental analysis) indicates the presence of phosphorus in the isolated product.

Root Causes:

  • Incomplete hydrolysis of POCl₃, leading to the formation of organic-soluble phosphorus species.

  • Insufficient washing of the organic layer during extraction.

  • Formation of phosphate esters between the product or starting material and phosphoric acid derivatives.[2]

Solutions:

  • Ensure Complete Hydrolysis:

    • Allow the quenched reaction mixture to stir for a sufficient amount of time to ensure all POCl₃ has been hydrolyzed.

  • Thorough Washing:

    • Increase the number of aqueous washes of the organic layer.

    • Washing with a dilute base solution can help to remove acidic phosphorus byproducts.

  • Chromatographic Purification:

    • If simple extraction is insufficient, column chromatography may be necessary to remove persistent phosphorus impurities.[15][16] The choice of stationary and mobile phases will depend on the polarity of your chlorinated pyridine.

Troubleshooting Workflow Diagram

Caption: A workflow for troubleshooting common issues in pyridine chlorination workups.

Experimental Protocols

Protocol 1: General Procedure for Quenching and Extraction
  • Preparation: Prepare a separate flask containing a mixture of crushed ice and water (approximately 10 volumes relative to the reaction mixture volume). Place this flask in an ice-water bath and ensure it is being stirred vigorously with a mechanical stirrer.

  • Quenching: Slowly add the pyridine chlorination reaction mixture dropwise to the ice-water mixture via an addition funnel. Monitor the internal temperature of the quenching vessel and maintain it below 10 °C.

  • Extraction: Once the addition is complete, allow the mixture to stir for an additional 30 minutes. Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane, ethyl acetate) three times.

  • Washing: Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

Protocol 2: Small-Scale Test for Product Stability to Workup Conditions
  • Sample Preparation: Take a small aliquot of the crude reaction mixture (before quenching).

  • Simulated Workup: Subject this aliquot to the planned aqueous workup conditions on a small scale.

  • Analysis: Analyze the organic extract by TLC or GC-MS and compare it to the initial crude reaction mixture to assess for any product degradation.

Data Presentation

Table 1: Physical Properties of Phosphorus Oxychloride
PropertyValueReference
FormulaPOCl₃[2]
Molar Mass153.32 g/mol [2]
AppearanceColorless, fuming liquid[2]
Density1.645 g/cm³[2]
Melting Point1.25 °C[2]
Boiling Point105.8 °C[2]
Solubility in WaterReacts violently[1][2]
Table 2: Comparison of Removal Techniques for Phosphorus Byproducts
TechniquePrincipleAdvantagesDisadvantages
Aqueous Quenching & Extraction Hydrolysis of POCl₃ to water-soluble H₃PO₄, followed by liquid-liquid extraction.Effective for large scales; removes both POCl₃ and HCl.Highly exothermic; potential for product hydrolysis.
Distillation Separation based on boiling point differences.Avoids aqueous conditions; can be very effective for thermally stable products.Not suitable for thermally labile products; high-boiling phosphorus residues can be difficult to handle.[10][17]
Chromatography Differential partitioning between a stationary and mobile phase.Excellent for achieving high purity; can remove a wide range of impurities.Not practical for bulk removal; can be costly and time-consuming.[15][16]
Reaction and Byproduct Formation Diagram

ReactionByproducts cluster_workup Aqueous Workup PyrOH Hydroxypyridine ClPyr Chloropyridine PyrOH->ClPyr Chlorination POCl3 POCl₃ (excess) POCl3->ClPyr Byproducts Phosphorus Byproducts POCl3->Byproducts Unreacted H3PO4 H₃PO₄ Byproducts->H3PO4 Hydrolysis HCl HCl Byproducts->HCl Hydrolysis H2O H₂O (Quench) H2O->H3PO4 H2O->HCl

Caption: General scheme for pyridine chlorination and byproduct formation.

References

  • ChemBK. Phosphorus oxychloride. [Link]

  • Wikipedia. Phosphoryl chloride. [Link]

  • Books. CHAPTER 14: Phosphorus Oxychloride: Production and Use.
  • PMC. Selective Halogenation of Pyridines Using Designed Phosphine Reagents. [Link]

  • Master Organic Chemistry. Elimination of Alcohols To Alkenes With POCl3 and Pyridine. [Link]

  • BYJU'S. Preparation of POCl3. [Link]

  • Google Patents. US6310214B1 - Process for the preparation of chloropyridine sulphonic acid chlorides.
  • Google Patents.
  • PubMed. Optimization of separation and migration behavior of chloropyridines in micellar electrokinetic chromatography. [Link]

  • Reddit. Solubility of white phosphorus. [Link]

  • Google Patents.
  • ResearchGate. An efficient phosphorus-free chlorination of hydroxy aza-arenes and its application in one-pot pharmaceutical synthesis. [Link]

  • enzymecode. The solubility of phosphoric acid in different solvents. [Link]

  • MDPI. Extraction and Purification of Phosphorus from the Ashes of Incinerated Biological Sewage Sludge. [Link]

  • PMC - NIH. An optimized method for extraction and purification of inorganic phosphate from plant material for oxygen isotope ratio analysis. [Link]

  • Chemistry World. Re-evaluating pyridine's role in chlorination reaction. [Link]

  • Google Patents.
  • Google Patents.
  • ACS Publications. Novel Synergistic Process of Impurities Extraction and Phophogypsum Crystallization Control in Wet-Process Phosphoric Acid. [Link]

  • Wikipedia. Phosphoric acid. [Link]

  • YouTube. Lee Blaney, "Phosphorus Extraction & Recovery". [Link]

  • PMC. Novel Synergistic Process of Impurities Extraction and Phophogypsum Crystallization Control in Wet-Process Phosphoric Acid. [Link]

  • Google Patents.
  • WordPress.com. My friend phosphorus oxychloride. [Link]

  • Google Patents.
  • UNI ScholarWorks. The Relative Solubility of Soil Phosphorus in Different Solvents. [Link]

  • Agency for Toxic Substances and Disease Registry | ATSDR. 6. ANALYTICAL METHODS The purpose of this chapter is to describe the analytical methods that are available for detecting an. [Link]

  • ResearchGate. How should I proceed in Chlorination using POCl3?. [Link]

  • Agency for Toxic Substances and Disease Registry | ATSDR. 6. ANALYTICAL METHODS The purpose of this chapter is to describe the analytical methods that are available for detecting, and/or. [Link]

  • PMC - NIH. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. [Link]

  • Wikipedia. Phosgene. [Link]

  • Encyclopedia.pub. Phosphorus-Substituted Pyridines. [Link]

  • MDPI. A Review of Recent Developments in Analytical Methods for Determination of Phosphorus from Environmental Samples. [Link]

  • National Toxicology Program. 2-Chloropyridine. [Link]

  • PubMed. Impact of prechlorination on organophosphorus pesticides during drinking water treatment: Removal and transformation to toxic oxon byproducts. [Link]

  • Wikipedia. 2-Chloropyridine. [Link]

  • PubMed. Advances in techniques for phosphorus analysis in biological sources. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the C13 NMR Chemical Shifts of 2-Chloro-5-ethyl-4-methylpyridine: A Comparative Analysis

For Immediate Release This guide provides a comprehensive analysis of the predicted 13C NMR chemical shifts for 2-Chloro-5-ethyl-4-methylpyridine. Designed for researchers, scientists, and professionals in drug developme...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

This guide provides a comprehensive analysis of the predicted 13C NMR chemical shifts for 2-Chloro-5-ethyl-4-methylpyridine. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed comparison with experimentally determined data of related pyridine derivatives. By dissecting the influence of individual substituents on the pyridine ring, this guide serves as a practical reference for spectral interpretation and structural elucidation.

Introduction: The Role of 13C NMR in Structural Analysis

Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy is an indispensable tool in organic chemistry for determining the carbon framework of a molecule.[1][2] Unlike proton NMR, 13C NMR spectra are typically proton-decoupled, resulting in a single peak for each unique carbon atom, thus simplifying spectral analysis by avoiding complex splitting patterns.[1] The chemical shift of each carbon atom is highly sensitive to its local electronic environment, providing valuable insights into the presence of functional groups and the overall molecular structure.[3][4]

The chemical shift values in 13C NMR are influenced by several factors, including the hybridization of the carbon atom, the electronegativity of adjacent atoms, and steric effects.[2][4] For aromatic and heteroaromatic systems like pyridine, the positions of the carbon signals are further affected by the electronic effects of substituents on the ring. Understanding these substituent effects is crucial for the accurate assignment of 13C NMR signals.

This guide will first present the predicted 13C NMR chemical shifts for the target molecule, 2-Chloro-5-ethyl-4-methylpyridine. Subsequently, a comparative analysis will be conducted by examining the experimental 13C NMR data of simpler pyridine derivatives: pyridine, 2-chloropyridine, 4-methylpyridine, and 3-ethylpyridine. This comparative approach allows for a systematic evaluation of the individual and combined effects of the chloro, methyl, and ethyl substituents on the pyridine ring.

Predicted 13C NMR Chemical Shifts for 2-Chloro-5-ethyl-4-methylpyridine

In the absence of readily available experimental data, the 13C NMR chemical shifts for 2-Chloro-5-ethyl-4-methylpyridine have been predicted using a reliable online NMR prediction tool.[5][6][7] The predicted chemical shifts provide a valuable starting point for understanding the expected spectrum of this molecule.

Below is the structure of 2-Chloro-5-ethyl-4-methylpyridine with the carbon atoms numbered for unambiguous assignment.

Caption: Structure of 2-Chloro-5-ethyl-4-methylpyridine with carbon numbering.

Table 1: Predicted 13C NMR Chemical Shifts for 2-Chloro-5-ethyl-4-methylpyridine

Carbon AtomPredicted Chemical Shift (ppm)
C2152.1
C3122.8
C4145.3
C5134.9
C6147.5
C4-CH317.6
C5-CH2CH324.3
C5-CH2CH3 14.8

Disclaimer: These are predicted values and may differ from experimental results.

Comparative Analysis with Experimental Data of Substituted Pyridines

To understand and validate the predicted chemical shifts, it is instructive to compare them with the experimental data of simpler, related pyridine compounds. The following table summarizes the experimental 13C NMR chemical shifts for pyridine, 2-chloropyridine, 4-methylpyridine, and 3-ethylpyridine.

Table 2: Experimental 13C NMR Chemical Shifts of Pyridine and its Derivatives (in ppm)

Carbon AtomPyridine[8]2-Chloropyridine[9][10][11]4-Methylpyridine[12][13]3-Ethylpyridine[14][15]
C2150.0152.5149.5152.5
C3124.0123.5124.5138.0
C4136.0139.5147.5135.5
C5124.0123.0124.5123.5
C6150.0149.5149.5147.0
Alkyl C--21.0 (CH3)26.0 (CH2), 15.0 (CH3)
The Influence of the Chloro Group at C2

The chlorine atom at the C2 position is an electronegative substituent that also possesses lone pairs capable of resonance donation. In 2-chloropyridine, the C2 signal is shifted downfield to 152.5 ppm compared to pyridine's 150.0 ppm. This deshielding effect is primarily due to the inductive electron withdrawal by the chlorine atom. The effect on the other ring carbons is also noticeable, with C4 being deshielded (139.5 ppm vs. 136.0 ppm).

In our target molecule, 2-Chloro-5-ethyl-4-methylpyridine, the predicted C2 chemical shift is 152.1 ppm, which is in close agreement with the experimental value for 2-chloropyridine. This suggests that the electronic influence of the chloro group at C2 is the dominant factor for this carbon's chemical shift.

The Influence of the Methyl Group at C4

The methyl group is an electron-donating group through induction and hyperconjugation. In 4-methylpyridine, the C4 carbon, to which the methyl group is attached, is significantly deshielded (147.5 ppm) compared to the C4 of pyridine (136.0 ppm). Conversely, the ortho carbons (C3 and C5) are slightly shielded.

For 2-Chloro-5-ethyl-4-methylpyridine, the predicted C4 chemical shift is 145.3 ppm. This value is comparable to that in 4-methylpyridine, indicating the strong deshielding effect of the methyl substituent at this position. The presence of other substituents modifies this effect slightly.

The Influence of the Ethyl Group at C5

The ethyl group, similar to the methyl group, is electron-donating. In 3-ethylpyridine (used as an analog for the 5-position), the C3 carbon is deshielded to 138.0 ppm compared to pyridine's 124.0 ppm.

In the target molecule, the predicted chemical shift for C5 is 134.9 ppm. This downfield shift relative to the unsubstituted C5 in pyridine is consistent with the presence of the electron-donating ethyl group.

Combined Substituent Effects

The chemical shifts in 2-Chloro-5-ethyl-4-methylpyridine are a result of the combined electronic effects of all three substituents.

  • C2 (152.1 ppm): Primarily influenced by the electronegative chlorine atom, resulting in a significant downfield shift.

  • C3 (122.8 ppm): This carbon is ortho to both the chloro and methyl groups. The electron-withdrawing nature of the adjacent C2-Cl and the electron-donating nature of the C4-methyl group lead to a relatively shielded position.

  • C4 (145.3 ppm): The direct attachment of the electron-donating methyl group causes a strong deshielding effect.

  • C5 (134.9 ppm): The attached electron-donating ethyl group is the primary cause of the downfield shift.

  • C6 (147.5 ppm): This carbon is ortho to the nitrogen and meta to the chloro group. Its chemical shift is influenced by the nitrogen atom and the other substituents on the ring.

The predicted chemical shifts for the alkyl carbons (C4-CH3 at 17.6 ppm, C5-CH2CH3 at 24.3 and 14.8 ppm) are within the expected ranges for alkyl groups attached to an aromatic ring.[16][17]

Experimental Protocol for 13C NMR Spectroscopy

For researchers wishing to acquire experimental data for 2-Chloro-5-ethyl-4-methylpyridine or similar compounds, the following protocol outlines a standard procedure for 13C NMR spectroscopy.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Sample Dissolve 10-50 mg of sample Solvent in 0.6-0.8 mL of deuterated solvent (e.g., CDCl3) Sample->Solvent TMS Add TMS as internal standard Solvent->TMS Tube Transfer to a 5 mm NMR tube TMS->Tube Spectrometer Insert sample into NMR spectrometer Tube->Spectrometer Lock Lock on the deuterium signal of the solvent Spectrometer->Lock Shim Shim the magnetic field Lock->Shim Setup Set up 13C acquisition parameters (e.g., pulse program, spectral width) Shim->Setup Acquire Acquire the 13C NMR spectrum Setup->Acquire FT Fourier Transform the FID Acquire->FT Phase Phase correct the spectrum FT->Phase Baseline Apply baseline correction Phase->Baseline Reference Reference the spectrum to TMS (0.0 ppm) Baseline->Reference Analyze Analyze the chemical shifts Reference->Analyze

Sources

Comparative

Structural Integrity &amp; Crystallographic Characterization: 2-Chloro-5-ethyl-4-methylpyridine Derivatives

Executive Summary: The Structural Imperative In the development of kinase inhibitors and agrochemicals, the 2-Chloro-5-ethyl-4-methylpyridine scaffold represents a critical "privileged structure." Its utility lies in the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Imperative

In the development of kinase inhibitors and agrochemicals, the 2-Chloro-5-ethyl-4-methylpyridine scaffold represents a critical "privileged structure." Its utility lies in the precise balance of electronic modulation (via the 2-Cl electron-withdrawing group) and steric fitting (via the 4-Me/5-Et hydrophobic wedge).

While Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are standard for identity verification, they often fail to resolve the subtle conformational locking mechanisms induced by the crowded 4,5-substitution pattern. This guide compares the performance of Single Crystal X-Ray Diffraction (SC-XRD) against these alternatives, demonstrating why SC-XRD is the requisite gold standard for validating this scaffold's utility in structure-based drug design (SBDD).

Comparative Analysis: X-Ray Data vs. Alternatives

The "performance" of a structural dataset is defined by its ability to predict downstream biological efficacy. The following analysis compares SC-XRD data for 2-Chloro-5-ethyl-4-methylpyridine against computational modeling and solution-state NMR.

The "Chlorine Clamp" & Steric Wedge

The 2-position chlorine is not merely a leaving group; in the crystalline state, it frequently exhibits halogen bonding (C–Cl···Y), acting as a Lewis acid. Furthermore, the 4-methyl and 5-ethyl groups create a "steric gear" effect, forcing the pyridine ring into specific torsion angles relative to downstream substituents.

Table 1: Comparative Resolution of Structural Features

FeatureSC-XRD (Solid State) Solution NMR (NOESY/ROESY) In Silico (DFT/Docking)
Halogen Bonding Direct Observation. Can measure C–Cl···O/N distances (< 3.4 Å) and angles (160-180°) [1].Inferential. inferred from solvent shifts; often averaged out by rapid rotation.Predicted. Heavily dependent on force field parameterization (often underestimates

-hole).
4-Me/5-Et Orientation Precise. Defines the exact rotameric state favored in the lattice (often mimics protein binding pockets).Averaged. Rapid rotation of ethyl group blurs the specific "active" conformation.Variable. Energy minima calculations often miss lattice-stabilized conformers.
Regioisomer Certainty Absolute. Unambiguously distinguishes 4-Me/5-Et from 4-Et/5-Me isomers.High. Requires complex HMBC experiments; overlaps in alkyl regions can cause ambiguity.N/A. Requires input structure; cannot "find" the correct isomer.
Performance Data: Halogen Bonding Efficacy

Comparative studies of 2-halopyridines show that while Iodine provides the strongest halogen bonds, Chlorine offers a unique "tunable" interaction that is less prone to metabolic instability.

  • 2-Iodopyridine: Strongest interaction, but high metabolic liability.

  • 2-Chloropyridine (Target): Moderate interaction (approx. 11.4% shortening of VdW radii in co-crystals), optimal for reversible binding kinetics [2].

  • 2-Fluoropyridine: No halogen bonding (fluorine is not polarizable enough to form a significant

    
    -hole); acts purely as a H-bond acceptor.
    

Experimental Protocol: Crystallizing the "Uncrystallizable"

Alkyl-substituted pyridines like 2-Chloro-5-ethyl-4-methylpyridine are frequently low-melting solids or oils due to poor packing efficiency caused by the flexible ethyl chain. Standard evaporation often fails.[1]

The "Reactive Co-Crystallization" Method

Instead of crystallizing the free base, we utilize a self-validating proton-transfer protocol to generate diffracting salts.

Step-by-Step Workflow:
  • Purity Check: Ensure sample is >98% pure via GC-MS. Impurities >1% can inhibit nucleation.

  • Solvent Selection: Dissolve 20 mg of the pyridine derivative in 2 mL of Methanol (polar protic).

  • Acid Addition: Add 1.0 equivalent of Picric Acid or 3,5-Dinitrobenzoic Acid [3]. These co-formers are chosen for their strong

    
    -stacking potential which stabilizes the pyridine ring.
    
  • Vapor Diffusion (The Critical Step):

    • Place the methanol solution in a small inner vial.

    • Place this vial inside a larger jar containing Diethyl Ether or Pentane (anti-solvent).

    • Seal tightly. The volatile anti-solvent will slowly diffuse into the methanol, increasing supersaturation gradually.

  • Harvesting: Crystals typically appear within 48-72 hours as yellow/orange prisms (if picrate) or colorless blocks (if benzoate).

Visualization of the Workflow

CrystallizationWorkflow Start Crude 2-Cl-5-Et-4-Me-Py Deriv Derivatization (Add 3,5-Dinitrobenzoic Acid) Start->Deriv Stabilize Lattice Diff Vapor Diffusion (MeOH / Et2O) Deriv->Diff Slow Nucleation Xray SC-XRD Data Collection Diff->Xray Harvest Crystal Refine Refinement (SHELXL) Xray->Refine Solve Phase Refine->Start Fail? Retry Solvent

Figure 1: Optimized workflow for crystallizing flexible alkyl-pyridine derivatives using acid derivatization.

Data Interpretation & Quality Control

When analyzing the X-ray data for this specific scaffold, three parameters define "High Quality" suitable for publication or drug filing.

Key Crystallographic Parameters
  • R-Factor (

    
    ):  Must be < 5.0% . Higher values in this scaffold often indicate disorder in the ethyl chain.
    
  • Disorder Modeling: The terminal methyl of the 5-ethyl group is rotationally active. It often requires modeling as two positions (e.g., A/B with 60/40 occupancy). Failure to model this results in false bond lengths.

  • Bond Precision:

    • 
       bond: Expected range 1.73 – 1.75 Å .
      
    • 
       bond: Expected range 1.50 – 1.52 Å .
      
Structural Logic Diagram (SAR)

The following diagram illustrates how the crystallographic data feeds into the Structure-Activity Relationship (SAR) cycle for this molecule.

SAR_Logic Structure Crystal Structure (2-Cl-5-Et-4-Me) Halogen Halogen Bond (Sigma-Hole) Structure->Halogen Defines Steric Steric Wedge (Ethyl Conformation) Structure->Steric Defines Potency Binding Affinity (IC50) Halogen->Potency Enhances (Enthalpy) Selectivity Selectivity Profile (Kinase Panel) Steric->Selectivity Enhances (Entropy/Fit)

Figure 2: The translation of crystallographic features (Halogen bonding, Steric conformation) into biological performance metrics.

Conclusion

For 2-Chloro-5-ethyl-4-methylpyridine , X-ray crystallography is not merely a confirmation of identity; it is a conformational assay . While NMR confirms the connectivity, only SC-XRD reveals the precise spatial arrangement of the ethyl "wedge" and the accessibility of the chlorine "anchor."

Recommendation: For drug development pipelines, do not rely solely on docking models for this scaffold. The high rotational freedom of the ethyl group leads to significant penalties in predicted binding energy that can only be corrected with empirical crystallographic data.

References

  • RSC Publishing: Halogen bonds in 2,5-dihalopyridine-copper(ii) chloride complexes.[2] (Demonstrates the geometry and tunability of Cl-based halogen bonds).

  • ACS Publications: Evaluation of Halogenopyridinium Cations as Halogen Bond Donors. (Comparative data on Cl vs Br vs I interactions).

  • PubMed: Co-crystallization of pyridine-2-carboxamide with a series of alkyl dicarboxylic acids.[3] (Protocol validation for alkyl-pyridine crystallization).

  • Google Patents: Process for the preparation of substituted pyridines (EP0121320A1). (Synthesis background and physical property data).[3][4]

Sources

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